N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and biological activity. The compound’s structure includes a dimethoxyphenyl group and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The tetrazole-containing intermediate is then coupled with 3,4-dimethoxyphenylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving tetrazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. Generally, compounds with tetrazole rings can interact with biological targets such as enzymes or receptors, modulating their activity. The dimethoxyphenyl and methylphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-3-phenyl-2-(2H-tetrazol-5-yl)propanamide: Lacks the methyl group on the phenyl ring.
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: Methyl group is in a different position on the phenyl ring.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-4-6-13(9-12)10-15(18-21-23-24-22-18)19(25)20-14-7-8-16(26-2)17(11-14)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFVGFKZODDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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